molecular formula C14H18N4S B15187887 4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- CAS No. 110215-94-6

4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl-

Cat. No.: B15187887
CAS No.: 110215-94-6
M. Wt: 274.39 g/mol
InChI Key: AGWMDRLVFMHYTN-UHFFFAOYSA-N
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Description

4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structural features of this compound make it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- typically involves the heterocyclization of substituted 2-aminobenzenethiols with β-ketoester . This method is efficient and can be performed in a single step. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, green synthesis methods are being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-s-Triazolo(3,4-c)(1,4)benzothiazine-1-methanamine, N,N-diethyl- is unique due to its specific triazolo-benzothiazine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

110215-94-6

Molecular Formula

C14H18N4S

Molecular Weight

274.39 g/mol

IUPAC Name

N-ethyl-N-(4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-ylmethyl)ethanamine

InChI

InChI=1S/C14H18N4S/c1-3-17(4-2)9-13-15-16-14-10-19-12-8-6-5-7-11(12)18(13)14/h5-8H,3-4,9-10H2,1-2H3

InChI Key

AGWMDRLVFMHYTN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1C3=CC=CC=C3SC2

Origin of Product

United States

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